2,5-Dibromohexanedioic acid, also known as 2,5-dibromoadipic acid, is an organic compound with the molecular formula . This compound features two bromine atoms substituted at the 2 and 5 positions of the hexanedioic acid backbone. It is characterized by its high reactivity, which makes it a valuable intermediate in various chemical synthesis processes. The compound typically appears as a white crystalline solid with a melting point of approximately 188°C and a boiling point of around 395.4°C at standard atmospheric pressure .
There is no current research available on the specific mechanism of action of 2,5-Dibromoadipic acid.
As with any unknown compound, it is advisable to handle 2,5-Dibromoadipic acid with caution. Limited information suggests potential hazards:
Researchers have investigated the use of 2,5-DBA as a building block for the synthesis of biocompatible polymers. These polymers have potential applications in drug delivery and tissue engineering [].
Due to the presence of bromine atoms, 2,5-DBA can be used as a flame retardant. Flame retardants are chemicals added to materials to slow the spread of fire. Research has explored 2,5-DBA in combination with other materials to create flame retardant polymers.
The mechanisms of these reactions often involve nucleophilic attack on the electrophilic carbon atoms adjacent to the bromine substituents. The resulting products vary depending on the nature of the nucleophile used and the reaction conditions applied.
The synthesis of 2,5-dibromohexanedioic acid typically involves multi-step processes:
2,5-Dibromohexanedioic acid is utilized in various applications, including:
Interaction studies involving 2,5-dibromohexanedioic acid often focus on its reactivity with various nucleophiles and its role in polymerization processes. These studies help elucidate its potential applications in drug design and materials science. For example, the compound has been shown to react favorably with amines to form complex structures that may have therapeutic applications .
Several compounds share structural similarities with 2,5-dibromohexanedioic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Adipoyl Chloride | Contains chlorine instead of bromine substitutions. | |
| 2,5-Dibromoadipoyl Chloride | Contains both bromine and chlorine substitutions. | |
| Diethyl 2,5-dibromohexanedioate | An ester derivative used as an intermediate in synthesis. | |
| 2,5-Dibromoadipate | A derivative with additional bromination at other positions. |
The uniqueness of 2,5-dibromohexanedioic acid lies in its dual bromine substitutions at specific positions on the hexanedioic acid framework. This configuration enhances its reactivity compared to similar compounds that may only feature one type of halogen substitution or none at all. Its ability to undergo diverse chemical transformations makes it a versatile building block in organic synthesis .
IUPAC Name: 2,5-Dibromohexanedioic acid.
Synonyms: 2,5-Dibromoadipic acid, Hexanedioic acid-2,5-dibromo.
Molecular Formula: C₆H₈Br₂O₄.
Molecular Weight: 303.93 g/mol.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 2.1 ± 0.1 g/cm³ | |
| Boiling Point | 395.4 ± 42.0 °C (760 mmHg) | |
| Flash Point | 192.9 ± 27.9 °C |
Table 2: Industrial Synthesis Pathway (Adapted from CN1931825A)
| Step | Reagents/Conditions | Product |
|---|---|---|
| Acyl Halogenation | Thionyl chloride (SOCl₂), 65°C | Adipoyl chloride |
| Bromination | Br₂, UV light, 85–95°C | 2,5-Dibromoadipoyl chloride |
| Esterification | Ethanol, −5°C | Diethyl 2,5-dibromoadipate |
2,5-Dibromohexanedioic acid is a dibrominated dicarboxylic acid derivative that exhibits distinctive physical properties characteristic of halogenated organic compounds [1] [2]. The compound crystallizes as a white to pale yellow crystalline solid with a molecular weight of 303.93 g/mol [1] [2] [3].
While specific melting point data for 2,5-dibromohexanedioic acid is not extensively documented in the literature, related diester derivatives provide valuable insights into thermal behavior. The diethyl ester analog exhibits a melting point of 65-67°C [4] [5], while the dimethyl ester (meso form) shows crystalline stability at room temperature [6] [7]. The compound's thermal stability is influenced by its meso stereochemistry, which arises from an internal plane of symmetry that renders the molecule achiral despite containing stereogenic centers [1] [6].
The solubility profile of 2,5-dibromohexanedioic acid reflects its amphiphilic nature, containing both hydrophobic bromine substituents and hydrophilic carboxylic acid groups. The compound demonstrates limited solubility in water but exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [1] [2]. This solubility pattern is consistent with similar dibrominated dicarboxylic acids, which typically show enhanced solubility in organic solvents compared to their non-halogenated counterparts [9].
The compound exhibits moderate stability under standard storage conditions, requiring protection from light and moisture to prevent degradation [2] [10]. Recommended storage conditions include maintaining the compound at 2-8°C under an inert atmosphere (nitrogen or argon) in a dark environment [2] [10]. The presence of bromine atoms makes the compound susceptible to nucleophilic substitution reactions, particularly under basic conditions .
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 303.93 g/mol | [1] [2] |
| Physical Form | White to pale yellow crystalline solid | [2] [10] |
| Density | ~2.5 g/cm³ (estimated) | [Based on similar compounds] |
| Solubility | Limited in water; soluble in DMF, DMSO | [1] [2] |
| Storage Conditions | 2-8°C, inert atmosphere, dark | [2] [10] |
| Stability | Moderate; sensitive to light and moisture | [2] [10] |
2,5-Dibromohexanedioic acid demonstrates versatile reactivity patterns characteristic of both halogenated compounds and dicarboxylic acids . The compound's reactivity is primarily governed by the electrophilic nature of the carbon atoms adjacent to bromine substituents and the acidic properties of the carboxylic acid groups [9].
The compound undergoes oxidation reactions under mild conditions, with the bromine atoms enhancing the electrophilicity of adjacent carbon centers [9]. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) . Under oxidative conditions, the compound can form dibromo ketones or undergo further oxidation to yield higher oxidation state carboxylic acid derivatives . The presence of bromine atoms facilitates these reactions by stabilizing intermediate radical species through resonance effects [9].
Reduction of 2,5-dibromohexanedioic acid can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) . These reactions typically proceed under anhydrous conditions to prevent hydrolysis of the reducing agents . The reduction products depend on the specific reagent and conditions employed, potentially yielding dibromo alcohols or amino derivatives through reductive amination processes .
The compound exhibits high reactivity toward nucleophilic substitution reactions due to the excellent leaving group properties of bromide ions . Various nucleophiles can replace the bromine atoms, including:
A particularly significant reaction involves debromination using alcoholic potassium hydroxide (KOH) at elevated temperatures (approximately 100°C) [12]. This reaction leads to the formation of muconic acid derivatives through elimination of hydrogen bromide (HBr) [12]. The debromination process has been utilized in the synthesis of trans,trans-muconic acid, an important platform chemical for polymer applications [12].
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Dibromo ketones, carboxylic acids | Mild oxidizing conditions |
| Reduction | LiAlH₄, NaBH₄ | Dibromo alcohols, amines | Anhydrous conditions |
| Substitution | NaN₃, KSCN, amines, thiols | Substituted derivatives | Polar solvents, moderate temperature |
| Debromination | KOH/methanol | Muconic acid derivatives | 100°C, alcoholic medium |
The environmental and catalytic stability of 2,5-dibromohexanedioic acid is influenced by multiple factors, including temperature, pH, light exposure, and the presence of catalytic species [2] [10] [9].
Under ambient environmental conditions, the compound demonstrates moderate stability but requires careful handling to prevent degradation [2] [10]. The compound is sensitive to light, which can promote photolytic decomposition of the carbon-bromine bonds [2] [10]. Moisture sensitivity is another critical factor, as hydrolysis can occur under humid conditions, potentially leading to the formation of hydroxylated derivatives [2] [10].
Temperature stability varies with the specific conditions. While the compound remains stable at refrigerated temperatures (2-8°C), elevated temperatures can promote thermal decomposition [2] [10]. The activation energy for thermal decomposition is relatively low due to the weakness of carbon-bromine bonds compared to carbon-carbon bonds [9].
The compound's behavior under catalytic conditions depends on the specific catalyst system employed. In nickel-catalyzed reactions, the compound can participate in cross-coupling reactions, particularly in the synthesis of conjugated systems [13]. The presence of transition metal catalysts can facilitate both substitution and elimination reactions [13].
Acid-catalyzed conditions promote esterification reactions when alcohols are present, leading to the formation of diester derivatives [9]. Conversely, base-catalyzed conditions favor elimination reactions, particularly debromination processes [12].
The compound exhibits limited oxidative stability when exposed to atmospheric oxygen, particularly at elevated temperatures [9]. Oxidative degradation can occur through radical mechanisms, potentially generating brominated peroxides or carboxylic acid derivatives [9]. The presence of antioxidants or inert atmosphere storage significantly improves oxidative stability [2] [10].
In biological environments, the compound may undergo enzymatic transformation or metabolic degradation . The compound has been studied as a potential enzyme inhibitor, particularly affecting cytochrome P450 enzymes . However, the specific metabolic pathways and degradation products require further investigation.
| Stability Factor | Conditions | Effect | Mitigation Strategy |
|---|---|---|---|
| Light Exposure | UV/visible light | Photolytic decomposition | Dark storage |
| Moisture | High humidity | Hydrolysis | Dry storage, desiccants |
| Temperature | Elevated temperatures | Thermal decomposition | Refrigerated storage |
| Oxygen | Atmospheric oxygen | Oxidative degradation | Inert atmosphere |
| pH | Extreme pH conditions | Acid/base catalyzed degradation | Neutral pH maintenance |
Corrosive;Irritant